Methyl 2-(dimethylamino)-4,7-dimethylocta-4,7-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(dimethylamino)-4,7-dimethylocta-4,7-dienoate is an organic compound with a complex structure that includes both dimethylamino and ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(dimethylamino)-4,7-dimethylocta-4,7-dienoate can be achieved through several methods. One common approach involves the esterification of 2-(dimethylamino)ethanol with 4,7-dimethylocta-4,7-dienoic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(dimethylamino)-4,7-dimethylocta-4,7-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(dimethylamino)-4,7-dimethylocta-4,7-dienoate has several applications in scientific research:
Wirkmechanismus
The mechanism by which Methyl 2-(dimethylamino)-4,7-dimethylocta-4,7-dienoate exerts its effects involves interactions with specific molecular targets. The dimethylamino group can interact with nucleophiles, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Similar in structure but with different functional groups.
2-(Dimethylamino)ethyl methacrylate: Shares the dimethylamino group but has different applications.
Uniqueness
Methyl 2-(dimethylamino)-4,7-dimethylocta-4,7-dienoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility in both synthetic and industrial processes .
Eigenschaften
CAS-Nummer |
88471-76-5 |
---|---|
Molekularformel |
C13H23NO2 |
Molekulargewicht |
225.33 g/mol |
IUPAC-Name |
methyl 2-(dimethylamino)-4,7-dimethylocta-4,7-dienoate |
InChI |
InChI=1S/C13H23NO2/c1-10(2)7-8-11(3)9-12(14(4)5)13(15)16-6/h8,12H,1,7,9H2,2-6H3 |
InChI-Schlüssel |
GJHMJXDJONXXNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CC=C(C)CC(C(=O)OC)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.